REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[N:14]=[C:13]([NH:15][CH3:16])[C:12]([N+:17]([O-])=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C>CO.[Zn]>[NH2:17][C:12]1[C:13]([NH:15][CH3:16])=[N:14][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
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8.5 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was then stirred at room temperature for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
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At the end of this time, the reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
to remove insoluble material
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Type
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DISTILLATION
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Details
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The filtrate was freed from the solvent by distillation under reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
The solution was washed with an aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)OCC1=CC=CC=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |